molecular formula C22H24O4 B5132072 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene

2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene

Cat. No.: B5132072
M. Wt: 352.4 g/mol
InChI Key: ATBIWWXPKQKGQJ-UHFFFAOYSA-N
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Description

2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene is an organic compound that features a naphthalene core substituted with a butoxy chain, which is further substituted with a 2,6-dimethoxyphenoxy group

Properties

IUPAC Name

2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4/c1-23-20-10-7-11-21(24-2)22(20)26-15-6-5-14-25-19-13-12-17-8-3-4-9-18(17)16-19/h3-4,7-13,16H,5-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBIWWXPKQKGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene typically involves the following steps:

    Preparation of 2,6-dimethoxyphenol: This can be synthesized from vanillic acid or syringic acid through methylation reactions.

    Formation of 2,6-dimethoxyphenoxybutane: The 2,6-dimethoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2,6-dimethoxyphenoxybutane.

    Coupling with Naphthalene: The final step involves the coupling of 2,6-dimethoxyphenoxybutane with naphthalene under Friedel-Crafts alkylation conditions using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthalene core can be reduced to form tetrahydronaphthalene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoquinone derivatives.

    Reduction: Formation of tetrahydronaphthalene derivatives.

    Substitution: Formation of various substituted phenoxybutane derivatives.

Scientific Research Applications

2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain natural products.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the naphthalene core play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of oxidative stress pathways or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenoxy)butoxy]naphthalene
  • 2-[4-(2,6-dihydroxyphenoxy)butoxy]naphthalene
  • 2-[4-(2,6-dimethylphenoxy)butoxy]naphthalene

Uniqueness

2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene is unique due to the presence of two methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.

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